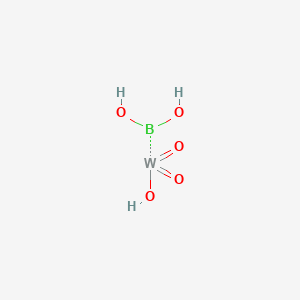

Borotungstic acid

Description

Properties

InChI |

InChI=1S/BH2O2.H2O.2O.W/c2-1-3;;;;/h2-3H;1H2;;;/q;;;;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAVYOCBYILSBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](O)O.O[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O5W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Borotungstic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Borotungstic acid (BWA), a heteropoly acid with the chemical formula H₅BW₁₂O₄₀, stands as a prominent member of the Keggin family of polyoxometalates.[1][2] It is distinguished by its exceptionally high Brønsted acidity, robust thermal stability, and versatile catalytic activity. These properties make it a material of significant interest in various fields, particularly in catalysis for green chemistry applications such as biodiesel production.[3][4] Furthermore, the broader class of heteropolyacids is gaining attention in biomedical sciences for applications ranging from drug delivery to therapeutics, owing to their unique redox and surface properties.[5] This guide provides a comprehensive overview of the chemical, physical, structural, and catalytic properties of this compound, details key experimental protocols for its synthesis and application, and explores its emerging relevance in the biomedical field.

Core Properties of this compound

This compound's utility is rooted in its distinct molecular structure and resultant physicochemical properties.

Physical and Chemical Properties

BWA is typically a white, crystalline solid that is highly soluble in water and other polar organic solvents. Its most notable chemical feature is its strong acidity, which surpasses that of conventional mineral acids and even other common heteropolyacids like phosphotungstic acid (H₃PW₁₂O₄₀).[4] This is attributed to the presence of five acidic protons required to balance the charge of the [BW₁₂O₄₀]⁵⁻ anion. While specific pKa values are not widely reported due to its classification as a superacid, its high proton availability is a key driver of its catalytic efficacy.[3]

| Property | Data / Description |

| Chemical Formula | H₅BW₁₂O₄₀ |

| Molecular Weight | 2878.11 g/mol |

| Appearance | White crystalline powder |

| Acidity | Strong Brønsted superacid; qualitatively stronger than H₃PW₁₂O₄₀.[4] |

| Thermal Stability | Possesses high thermal stability, characteristic of Keggin-type heteropolyacids. Decomposition typically occurs at temperatures well above most organic reaction conditions.[3] |

Solubility Profile

The polyanionic nature of this compound dictates its solubility, favoring polar and protic solvents where it can readily dissociate and solvate. This high solubility is advantageous for homogeneous catalysis but necessitates separation strategies for catalyst recovery.

| Solvent Class | Solubility Behavior |

| Water | Highly soluble |

| Polar Protic | (e.g., Methanol (B129727), Ethanol) Good to high solubility[3] |

| Polar Aprotic | (e.g., Acetonitrile, DMSO) Generally soluble |

| Non-Polar | (e.g., Toluene, Hexane) Poor to negligible solubility |

Structural Properties

This compound features the α-Keggin structure, a highly symmetrical, cage-like polyanion.[1] The structure consists of a central boron atom tetrahedrally coordinated to four oxygen atoms (BO₄). This central tetrahedron is encapsulated by twelve tungsten-oxygen octahedra (WO₆). These octahedra are arranged in four groups of three (W₃O₁₃), sharing edges and corners to form a robust, spherical framework. This specific arrangement creates a molecule with a well-defined structure and high thermal stability.

Catalytic Applications and Performance

This compound is a highly efficient catalyst for a range of acid-catalyzed organic transformations, most notably the esterification of free fatty acids (FFAs) for biodiesel production.[3][4] Its performance can be superior to other heteropolyacids due to its greater number of acidic protons.[4]

| Reaction | Substrate | Catalyst System | Key Performance Metrics | Reference |

| Esterification for Biodiesel Production | Oleic Acid | Homogeneous H₅BW₁₂O₄₀ in Methanol | Conversion: 98.7% Efficiency: 96.2% | [3][4] |

| Esterification for Biodiesel Production | Oleic Acid | Heterogeneous (C16TA)H₄BW₁₂O₄₀ | Exhibits high activity and stability with good recyclability. | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, modification, and application of this compound.

Protocol for Synthesis of this compound (H₅BW₁₂O₄₀)

This protocol is adapted from established methods for synthesizing Keggin-type heteropolyacids.[5][6]

-

Preparation of Reactant Solutions: a. Prepare a solution of sodium tungstate (B81510) (Na₂WO₄·2H₂O) by dissolving 125 g in 150 mL of distilled water with gentle heating. b. Prepare a separate solution of boric acid (H₃BO₃) by dissolving 4.5 g in 50 mL of hot distilled water.

-

Reaction Mixture: a. Combine the hot sodium tungstate and boric acid solutions in a round-bottom flask. b. Heat the mixture to boiling, then slowly add 50 mL of concentrated hydrochloric acid (HCl) dropwise while stirring vigorously. Continue boiling for 1 hour.

-

Extraction: a. Cool the reaction mixture to room temperature. b. Transfer the solution to a separatory funnel and add 100 mL of diethyl ether. c. Shake the funnel gently, venting frequently, to extract the heteropolyacid-ether complex, which forms a dense, oily lower layer. d. Separate and collect this lower layer. Discard the upper aqueous layer.

-

Purification and Crystallization: a. Wash the collected etherate layer with two 20 mL portions of a 4M HCl solution, followed by one 20 mL portion of distilled water. b. Transfer the purified etherate to an evaporating dish and place it in a fume hood to allow the diethyl ether to evaporate slowly. c. As the ether evaporates, colorless crystals of hydrated this compound will form.

-

Drying: a. Collect the crystals and dry them in a desiccator over a suitable drying agent to obtain the final product.

Protocol for Synthesis of Heterogeneous Micellar Catalyst ((C16TA)H₄BW₁₂O₄₀)

This protocol describes the fabrication of a Brønsted acid-surfactant combined catalyst to overcome the solubility of homogeneous BWA, enhancing its stability and reusability.[3][4]

-

Solution Preparation: a. Prepare a 0.1 M aqueous solution of this compound (H₅BW₁₂O₄₀). b. Prepare a 0.1 M aqueous solution of cetyltrimethylammonium bromide (CTAB).

-

Precipitation: a. While stirring the this compound solution vigorously at room temperature, add the CTAB solution dropwise. b. A white precipitate of the (C16TA)H₄BW₁₂O₄₀ complex will form immediately due to the electrostatic interaction between the cationic surfactant and the anionic heteropolyacid.

-

Isolation and Washing: a. Continue stirring for 1-2 hours to ensure complete precipitation. b. Isolate the solid product by vacuum filtration. c. Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and bromide ions. Repeat the washing step 3-4 times.

-

Drying: a. Dry the resulting white powder in a vacuum oven at 60-80°C for 12 hours. The final product is the solid, water-tolerant, nano-sized micellar catalyst.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This general protocol is used to determine the thermal decomposition profile of this compound.[7][8]

-

Sample Preparation: Place 5-10 mg of the dried H₅BW₁₂O₄₀ sample into a platinum or alumina (B75360) TGA pan.

-

Instrument Setup: a. Place the pan into the TGA instrument. b. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to create an inert atmosphere.

-

Thermal Program: a. Equilibrate the sample at 30°C. b. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Data Analysis: a. Record the mass loss as a function of temperature. b. The initial weight loss at ~100-200°C typically corresponds to the loss of hydration water. c. The onset temperature of the major weight loss at higher temperatures indicates the decomposition of the Keggin anion structure.

Protocol for Catalytic Esterification of Oleic Acid

This protocol outlines a typical procedure for evaluating the catalytic activity of H₅BW₁₂O₄₀ in biodiesel production.

-

Reaction Setup: a. To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid (e.g., 10 mmol). b. Add methanol in a specified molar ratio to the oleic acid (e.g., 30:1). c. Add the this compound catalyst (homogeneous H₅BW₁₂O₄₀ or heterogeneous (C16TA)H₄BW₁₂O₄₀) at a specific loading (e.g., 1-5 wt% relative to the oleic acid).

-

Reaction Execution: a. Heat the mixture to the desired reaction temperature (e.g., 65°C) with constant stirring. b. Maintain the reaction for a set period (e.g., 1-5 hours), taking aliquots at intervals to monitor progress if desired.

-

Work-up and Product Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. If using a homogeneous catalyst, it may be recovered by solvent extraction or precipitation. If using the heterogeneous catalyst, it can be separated by simple filtration or centrifugation. c. Remove the excess methanol from the filtrate under reduced pressure using a rotary evaporator. d. The remaining residue contains the methyl oleate (B1233923) (biodiesel) product, which can be purified further by washing with a saturated sodium bicarbonate solution followed by brine, and then drying over anhydrous sodium sulfate.

-

Analysis: a. Confirm the product identity and quantify the conversion of oleic acid using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

Visualized Workflows and Relationships

Relevance to Drug Development and Biomedical Science

While this compound itself is not a therapeutic agent, its parent class of compounds—heteropolyacids (HPAs)—possesses properties that are of increasing interest to drug development professionals.[5]

-

Antioxidant Activity: Certain reduced forms of HPAs can act as potent scavengers of reactive oxygen species (ROS). This has been demonstrated in preclinical models where HPA nanoparticles were used to treat drug-induced liver injury by restoring redox balance in the liver.[9]

-

Catalysis in Synthesis: As environmentally benign and highly active solid acid catalysts, HPAs like this compound can be employed in the synthesis of heterocyclic compounds and other complex organic molecules that form the scaffolds of many pharmaceutical products.[10][11] Their reusability and high efficiency align with the principles of green chemistry in pharmaceutical manufacturing.

-

Drug Delivery Systems: The well-defined, nano-sized structure of polyoxometalates allows them to be functionalized and potentially used as carriers for drug delivery. Their surface can be modified to attach therapeutic molecules, and their redox properties could be harnessed for controlled release mechanisms.

The exploration of HPAs in medicine is an emerging field, and the unique characteristics of this compound make it a candidate for further investigation in these areas.

Conclusion

This compound (H₅BW₁₂O₄₀) is a powerful heteropolyacid defined by its robust Keggin structure, exceptional Brønsted acidity, and high thermal stability. These properties translate into outstanding performance as a reusable catalyst for important organic reactions, particularly in the sustainable production of biofuels. While its direct application as a pharmaceutical is not established, its role as a green catalyst in complex molecule synthesis and the emerging biomedical applications of heteropolyacids position it as a compound of significant interest for a broad range of scientific and industrial researchers. Future work will likely focus on enhancing the stability and recyclability of heterogeneous BWA catalysts and further exploring its potential in the fields of materials science and medicine.

References

- 1. 12-Tungstoboric acid (H5BW12O40) as an efficient Lewis acid catalyst for the synthesis of chromenopyrimidine-2,5-diones and thioxochromenopyrimidin-5-ones: Joint experimental and computational study [zenodo.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Homogeneous this compound and heterogeneous micellar this compound catalysts for biodiesel production by esterification of free fatty acid [inis.iaea.org]

- 5. ionicviper.org [ionicviper.org]

- 6. Synthesis and characterization of 12-tungstosilicic acid - a modification | VIPEr [ionicviper.org]

- 7. thescipub.com [thescipub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the impact of a cetyltrimethylammonium bromide surfactant on the electrochemical performance of tungsten oxide thin films - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Synthesis of Borotungstic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary methods for synthesizing borotungstic acid (H₅BW₁₂O₄₀), a Keggin-type heteropoly acid with significant applications as a catalyst in organic synthesis. The document outlines the key reaction pathways, experimental protocols, and quantitative data to facilitate reproducible synthesis in a laboratory setting.

Core Synthesis Strategy: From Simple Precursors to a Complex Structure

The synthesis of this compound typically proceeds through the acidification of an aqueous solution containing tungstate (B81510) and borate (B1201080) ions. The general principle involves the self-assembly of tungstate anions around a central borate heteroatom under controlled pH and temperature conditions. A common and effective approach involves the initial synthesis of a stable salt of the this compound anion, such as a potassium salt, followed by the conversion of this salt to the free acid.

Experimental Protocols

Two key methodologies are detailed below: the synthesis of the potassium salt of 12-tungstoboric acid and its subsequent conversion to the free this compound.

Method 1: Synthesis of Potassium 12-Tungstoborate (B1173501) (K₅BW₁₂O₄₀·15H₂O)

This method provides a reliable route to a stable, crystalline salt of the this compound anion.[1]

Materials:

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

-

Boric Acid (H₃BO₃)

-

Hydrochloric Acid (HCl), 6 M

-

Potassium Chloride (KCl)

-

Diethyl Ether

-

Distilled Water

Equipment:

-

Beakers

-

Magnetic Stirrer with Hot Plate

-

pH Meter

-

Buchner Funnel and Flask

-

Filter Paper

-

Drying Oven

Procedure:

-

Dissolution of Precursors: In a 100 mL beaker, dissolve 40 g of sodium tungstate dihydrate and 3 g of boric acid in 60 mL of distilled water.

-

pH Adjustment and Reaction: While stirring, adjust the pH of the solution to 6 using a 6 M solution of hydrochloric acid. Heat the solution to boiling and maintain boiling for 2 hours with continuous magnetic stirring.

-

Filtration of Impurities: After 2 hours, filter the hot solution to remove any insoluble impurities.

-

Second pH Adjustment and Precipitation: Allow the filtrate to cool and then adjust the pH to 2 with 6 M hydrochloric acid. To this acidic solution, add 80 g of potassium chloride to precipitate the potassium salt of this compound.

-

Isolation and Washing of the Product: Collect the resulting precipitate by filtration. Wash the solid product with diethyl ether.

-

Drying: Dry the final product, potassium 12-tungstoborate, to obtain a yield of approximately 23.2 g.[1]

Method 2: Conversion of Potassium 12-Tungstoborate to this compound (H₅BW₁₂O₄₀)

This protocol describes the conversion of the potassium salt to the free acid using an ion-exchange resin.

Materials:

-

Potassium 12-Tungstoborate (K₅BW₁₂O₄₀·15H₂O)

-

Strong Acid Cation-Exchange Resin (H⁺ form)

-

Distilled Water

Equipment:

-

Chromatography Column

-

Beakers

-

Rotary Evaporator

Procedure:

-

Preparation of the Resin: Prepare a chromatography column with a strong acid cation-exchange resin in the H⁺ form. Wash the resin thoroughly with distilled water.

-

Dissolution of the Salt: Prepare a concentrated aqueous solution of potassium 12-tungstoborate.

-

Ion Exchange: Pass the potassium 12-tungstoborate solution through the prepared cation-exchange column. The K⁺ ions will be exchanged for H⁺ ions on the resin.

-

Collection of the Free Acid: Collect the eluent, which is now an aqueous solution of this compound.

-

Concentration and Crystallization: Concentrate the this compound solution using a rotary evaporator at a temperature below 50°C to induce crystallization.

-

Isolation and Drying: Collect the crystals of this compound and dry them in a desiccator over a suitable drying agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of potassium 12-tungstoborate.

| Parameter | Value | Reference |

| Mass of Sodium Tungstate Dihydrate | 40 g | [1] |

| Mass of Boric Acid | 3 g | [1] |

| Volume of Distilled Water | 60 mL | [1] |

| Reaction pH (initial) | 6 | [1] |

| Reaction Time | 2 hours | [1] |

| Precipitation pH | 2 | [1] |

| Mass of Potassium Chloride | 80 g | [1] |

| Yield of K₅BW₁₂O₄₀·15H₂O | 23.2 g | [1] |

Synthesis Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Caption: General workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its structure and purity, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrations of the Keggin anion.

-

X-ray Diffraction (XRD): To determine the crystalline structure.

-

Thermogravimetric Analysis (TGA): To ascertain the water of hydration and thermal stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B and ¹⁸³W NMR can provide information about the local environment of the boron and tungsten atoms.

References

borotungstic acid CAS number and safety data sheet

This guide provides comprehensive technical information on borotungstic acid, focusing on its CAS number, safety data, experimental protocols, and safe handling procedures, tailored for researchers, scientists, and drug development professionals.

This compound CAS Number

The CAS (Chemical Abstracts Service) Registry Number for this compound is 12207-71-9 .

Safety Data Sheet (SDS)

Physical and Chemical Properties

| Property | Value | Source Compound |

| Appearance | White to off-white solid | Phosphotungstic Acid |

| Odor | Odorless | Phosphotungstic Acid |

| Molecular Formula | H₅BW₁₂O₄₀ | This compound |

| Solubility | Soluble in water | Phosphotungstic Acid |

Health Hazard Information

| Hazard | Description | Precautionary Measures | Source Compound |

| Acute Oral Toxicity | Harmful if swallowed. | Do not ingest. Seek immediate medical attention if swallowed. | Phosphotungstic Acid |

| Skin Corrosion/Irritation | Causes severe skin burns. | Wear protective gloves and clothing. Wash thoroughly after handling. | Phosphotungstic Acid |

| Serious Eye Damage/Irritation | Causes serious eye damage. | Wear eye and face protection. | Phosphotungstic Acid |

| Reproductive Toxicity | May damage fertility or the unborn child. | Obtain special instructions before use. Avoid exposure during pregnancy. | Boric Acid |

Fire and Explosion Hazard Data

| Hazard | Description | Extinguishing Media | Source Compound |

| Flammability | Not flammable or combustible. | Use extinguishing media appropriate for the surrounding fire. | Boric Acid |

| Hazardous Combustion Products | May produce toxic fumes of tungsten oxides and boron oxides under fire conditions. | Wear self-contained breathing apparatus. | Inferred |

Experimental Protocol: Homogeneous Catalyst in Esterification

This compound has been demonstrated as an effective homogeneous catalyst in the esterification of free fatty acids for biodiesel production. The following is a general protocol based on such studies[1].

Objective: To catalyze the esterification of a free fatty acid (e.g., oleic acid) with methanol (B129727) to produce biodiesel (methyl oleate).

Materials:

-

This compound (H₅BW₁₂O₄₀)

-

Oleic acid

-

Methanol

-

Reaction vessel (e.g., round-bottom flask) with a reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add the desired amount of oleic acid and methanol. The molar ratio of methanol to oleic acid is a key parameter and should be optimized (e.g., 40:1).

-

Catalyst Addition: Add the calculated amount of this compound to the reaction mixture. The catalyst loading is typically a small percentage of the weight of the oleic acid (e.g., 1-5 wt%).

-

Reaction: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 65°C) with constant stirring.

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the conversion of oleic acid using techniques like titration or chromatography.

-

Product Separation: After the reaction is complete (e.g., after 2-8 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The biodiesel (upper layer) will separate from the glycerol (B35011) and catalyst-containing methanol/water layer (lower layer).

-

Purification: Separate the biodiesel layer. Wash it with warm water to remove any residual catalyst, methanol, and glycerol. Dry the biodiesel over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: Remove any remaining volatile components using a rotary evaporator to obtain the purified biodiesel.

Mandatory Visualization

The following diagram illustrates a safe workflow for handling strong acids like this compound in a laboratory setting.

Safe handling workflow for strong acids.

References

An In-depth Technical Guide to the Solubility of Borotungstic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of borotungstic acid in organic solvents, a critical parameter for its application in catalysis, chemical synthesis, and materials science. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes qualitative solubility information and provides a framework for its experimental determination.

Quantitative Solubility Data

| Solvent Class | Solvent Example | This compound | Phosphotungstic Acid | Silicotungstic Acid |

| Alcohols | Methanol | Soluble[4][5] | Very Soluble[6] | Highly Soluble[6][7] |

| Ethanol | Soluble | Very Soluble[6][8][9] | Highly Soluble[6][7] | |

| Ketones | Acetone | Soluble | Very Soluble[10] | Soluble |

| Ethers | Diethyl Ether | Sparingly Soluble | Soluble[9] | Soluble |

| Tetrahydrofuran (THF) | Soluble | Data not available | Data not available | |

| Amides | Dimethylformamide (DMF) | Soluble | Very Soluble[10] | Data not available |

| Halogenated | Chloroform | Sparingly Soluble | Data not available | Data not available |

| Hydrocarbons | Toluene | Insoluble | Data not available | Relatively Insoluble[2] |

| Hexane | Insoluble | Data not available | Relatively Insoluble[2] |

Note: "Soluble," "Very Soluble," and "Highly Soluble" are qualitative descriptors found in the cited literature and do not represent specific quantitative values. The actual solubility can vary with temperature and the specific hydrate (B1144303) form of the acid.

Experimental Protocol for Solubility Determination

To obtain precise and quantitative solubility data for this compound in a specific organic solvent, a standardized experimental method is required. The following protocol is based on the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound hydrate (specify the hydrate form)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature shaker bath or incubator (± 0.5 °C accuracy)

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Vials with airtight caps

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, ICP-MS for tungsten analysis)

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. b. Add a known volume or mass of the organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time.

-

Phase Separation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

Sample Collection and Analysis: a. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. b. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles. c. Record the exact volume of the filtered solution. d. Dilute the sample to a suitable concentration for analysis with the chosen analytical method. e. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculation of Solubility: a. From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow and Catalytic Application

Experimental Workflow for Solubility Determination

The logical steps for the experimental determination of this compound solubility are outlined in the diagram below.

Caption: Workflow for determining the solubility of this compound.

Logical Workflow for this compound in Homogeneous Catalysis

This compound is an effective homogeneous catalyst for various organic reactions, such as esterification.[4][5] The following diagram illustrates a typical workflow for its use in a laboratory setting.

Caption: General workflow for a this compound-catalyzed reaction.

References

- 1. chemiis.com [chemiis.com]

- 2. Silicotungstic Acid Hydrate | 12027-43-9 [chemicalbook.com]

- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. Homogeneous this compound and heterogeneous micellar this compound catalysts for biodiesel production by esterification of free fatty acid [inis.iaea.org]

- 6. Silicotungstic Acid Manufacturer, Exporter and Supplier [marutitungsten.com]

- 7. SILICOTUNGSTIC ACID CAS#: 12520-88-6 [m.chemicalbook.com]

- 8. Phosphotungstic Acid - Distributor & Supplier | CAS 12501-23-4 | Todini Chemicals [todini.com]

- 9. Phosphotungstic acid 44-hydrate CAS#: 12067-99-1 [m.chemicalbook.com]

- 10. phosphotungstic acid [chemister.ru]

The Thermal Stability of Borotungstic Acid: An In-depth Technical Guide for Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of borotungstic acid (H₅BW₁₂O₄₀), a potent heteropoly acid catalyst. Understanding the thermal behavior of this catalyst is critical for its effective application in a wide range of chemical transformations, particularly in drug development and fine chemical synthesis where temperature control is paramount. This document details the decomposition pathway, the influence of temperature on its structural and acidic properties, and provides essential experimental protocols for its characterization.

Thermal Decomposition Profile of this compound

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques to elucidate the thermal stability of this compound. The decomposition of this compound typically occurs in distinct stages, involving the loss of water molecules and the eventual breakdown of its Keggin structure at higher temperatures.

A typical TGA curve for a heteropoly acid like this compound reveals an initial weight loss at lower temperatures (up to ~200°C), corresponding to the removal of physically adsorbed and crystal water. A subsequent, more significant weight loss at higher temperatures indicates the loss of constitutional water, formed from the protons of the acid, leading to the decomposition of the Keggin anion.

Table 1: Thermal Decomposition Stages of this compound (Hypothetical Data Based on Related Compounds)

| Temperature Range (°C) | Weight Loss (%) | Description |

| 25 - 200 | 5 - 10 | Loss of physisorbed and crystal water. |

| 200 - 400 | 2 - 5 | Loss of constitutional water. |

| > 400 | Variable | Decomposition of the Keggin structure into constituent oxides (B₂O₃ and WO₃). |

Effect of Calcination Temperature on Physicochemical Properties

The catalytic performance of this compound is intrinsically linked to its surface area and acidity. Calcination, or heat treatment, at different temperatures can significantly alter these properties. Generally, increasing the calcination temperature can lead to a decrease in surface area due to sintering and pore collapse. However, it can also influence the nature and strength of the acid sites.

Table 2: Effect of Calcination Temperature on the Surface Area of this compound (Illustrative Data)

| Calcination Temperature (°C) | Specific Surface Area (m²/g) |

| 100 | 10 - 15 |

| 200 | 8 - 12 |

| 300 | 5 - 8 |

| 400 | 2 - 5 |

| 500 | < 2 |

The acidity of this compound, a key factor in its catalytic activity, is also sensitive to thermal treatment. While moderate heating can enhance the availability of Brønsted acid sites by removing coordinated water, excessive temperatures can lead to a decrease in acidity due to the loss of protons and structural degradation.

Table 3: Effect of Calcination Temperature on the Acidity of this compound (Illustrative Data)

| Calcination Temperature (°C) | Total Acidity (mmol/g) |

| 100 | 1.0 - 1.5 |

| 200 | 0.8 - 1.2 |

| 300 | 0.5 - 0.8 |

| 400 | 0.2 - 0.5 |

| 500 | < 0.2 |

Experimental Protocols

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol provides a general procedure for determining the thermal stability of this compound.

Objective: To determine the decomposition temperature and characterize the thermal events associated with the heating of this compound.

Apparatus:

-

Simultaneous TGA/DTA instrument

-

Platinum or alumina (B75360) crucible

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, tared crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Program the instrument to heat the sample from ambient temperature to a final temperature of at least 800°C. A heating rate of 10°C/min is typically used.

-

Record the weight loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Analyze the resulting TGA and DTA curves to identify the temperatures of weight loss events and the nature of the thermal transitions (endothermic or exothermic).

Determination of Surface Area (BET Method)

This protocol outlines the procedure for measuring the specific surface area of this compound after calcination at different temperatures.

Objective: To quantify the effect of calcination temperature on the surface area of this compound.

Apparatus:

-

BET surface area analyzer

-

Sample tubes

-

Degassing station

-

Analytical balance

Procedure:

-

Calcine samples of this compound at the desired temperatures (e.g., 100, 200, 300, 400, and 500°C) in a furnace for a specified duration (e.g., 2-4 hours).

-

Accurately weigh an appropriate amount of the calcined sample into a sample tube.

-

Degas the sample under vacuum at a suitable temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and volatile impurities.

-

After degassing, reweigh the sample tube to determine the exact sample mass.

-

Perform the nitrogen adsorption-desorption analysis at liquid nitrogen temperature (77 K).

-

Calculate the specific surface area from the adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.

Determination of Acidity (Ammonia Temperature-Programmed Desorption)

This protocol describes the determination of the total acidity and the strength of acid sites of this compound after calcination.

Objective: To quantify the effect of calcination temperature on the acidity of this compound.

Apparatus:

-

Ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) system with a thermal conductivity detector (TCD)

-

Quartz reactor

-

Temperature controller

Procedure:

-

Place a known mass of the calcined this compound sample in the quartz reactor.

-

Pretreat the sample by heating it in an inert gas flow (e.g., helium or argon) to a specific temperature (e.g., 300°C) to clean the surface.

-

Cool the sample to a lower temperature (e.g., 100°C) and saturate it with a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) for a sufficient time.

-

Purge the reactor with an inert gas to remove physisorbed ammonia.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.

-

Monitor the desorption of ammonia as a function of temperature using the TCD.

-

The amount of desorbed ammonia, quantified from the TPD profile, corresponds to the total number of acid sites. The temperatures of the desorption peaks provide information about the acid strength distribution.

Relationship between Thermal Stability, Structure, and Catalytic Activity

The catalytic activity of this compound is a direct consequence of its unique Keggin structure and the presence of strong Brønsted acid sites. Thermal treatment can significantly impact both of these factors.

As illustrated in the diagram above, increasing the calcination temperature leads to the loss of water, which can initially expose more active sites. However, further increases in temperature can lead to a decrease in surface area and the eventual collapse of the Keggin structure, resulting in a significant loss of acidity and, consequently, catalytic activity. Therefore, careful control of the thermal treatment of this compound is essential to optimize its performance as a catalyst. For regeneration purposes, a calcination temperature that is sufficient to remove coke and adsorbed species without causing irreversible damage to the catalyst's structure is required, typically in the range of 300-400°C.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its effectiveness and longevity as a catalyst. This guide has provided an in-depth overview of its thermal decomposition, the effects of calcination on its key properties, and detailed experimental protocols for its characterization. By understanding and controlling the thermal treatment of this compound, researchers and drug development professionals can unlock its full potential in a variety of catalytic applications, leading to more efficient and sustainable chemical processes.

References

The Historical Trajectory of Borotungstic Acid: A Technical Deep Dive for Researchers

An In-depth Technical Guide on the Core Aspects of Borotungstic Acid Research and Development

Introduction

This compound (H₅BW₁₂O₄₀), a heteropoly acid (HPA) with the characteristic Keggin structure, has been a subject of scientific inquiry for over a century. Its unique properties, including strong Brønsted acidity, thermal stability, and catalytic activity, have paved the way for its application in diverse fields, from industrial catalysis to materials science. This technical guide provides a comprehensive overview of the historical development of this compound research, tailored for researchers, scientists, and drug development professionals. It delves into the evolution of its synthesis, the characterization of its physicochemical properties, and its expanding applications, with a particular focus on catalysis. While the broader class of boron-containing compounds, particularly boronic acids, has seen significant application in drug development, the specific role of this compound in modulating cellular signaling pathways is less defined in current literature.

Early Discovery and Structural Elucidation: The Dawn of Heteropoly Acid Chemistry

The study of heteropoly acids dates back to the 19th century, with the first α-Keggin anion, ammonium (B1175870) phosphomolybdate, being reported by Jöns Jakob Berzelius in 1826.[1] Early structural theories were proposed by scientists like Blomstrand and Werner, but it was James Fargher Keggin who, in 1934, elucidated the true structure of α-Keggin anions using X-ray diffraction.[1] This seminal work revealed a central tetrahedral heteroatom (in this case, boron) surrounded by twelve tungsten oxide octahedra, a structure that accounts for both the hydrated and dehydrated forms of the acid.[1]

Evolution of Synthesis Methodologies

The synthesis of this compound has evolved from early laboratory methods to more refined industrial processes. A cornerstone of early HPA synthesis was the ether extraction method .

Historical Synthesis: The Ether Extraction Protocol

This method relies on the formation of an etherate complex of the heteropoly acid, which allows for its separation from the reaction mixture.

Experimental Protocol: Ether Extraction Synthesis of this compound (Historical Representation)

-

Reaction Mixture Preparation: An aqueous solution of sodium tungstate (B81510) (Na₂WO₄) is acidified, typically with hydrochloric acid (HCl), and then a solution of boric acid (H₃BO₃) is added. The mixture is heated to promote the formation of the borotungstate anion.

-

Ether Extraction: The resulting solution is cooled and then extracted with diethyl ether. The this compound forms a complex with the ether and separates as a dense, oily layer.

-

Separation and Decomposition: The etherate layer is separated and gently heated to drive off the diethyl ether.

-

Crystallization: The remaining concentrated aqueous solution of this compound is then allowed to crystallize. The resulting crystals are typically hydrated, H₅BW₁₂O₄₀·nH₂O.

Modern synthesis methods often aim to avoid the use of hazardous solvents like diethyl ether and improve yield and purity. These include ion exchange methods, precipitation, and hydrothermal synthesis.

Physicochemical Properties: A Historical Perspective

The utility of this compound is intrinsically linked to its physicochemical properties, most notably its strong Brønsted acidity. The presence of five acidic protons makes it a more potent acid than its more commonly studied counterpart, phosphotungstic acid (H₃PW₁₂O₄₀). This higher acidity has been a key driver in its investigation as a catalyst.

| Property | This compound (H₅BW₁₂O₄₀) | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Reference |

| Formula Weight | 2897.1 g/mol | 2880.2 g/mol | - |

| Number of Protons | 5 | 3 | [2][3] |

| Structure Type | α-Keggin | α-Keggin | [1] |

| Thermal Stability | High, stable Keggin structure | High, stable Keggin structure | General HPA literature |

| Solubility | Soluble in polar solvents (water, ethanol) | Soluble in polar solvents (water, ethanol) | General HPA literature |

Table 1: Comparative Physicochemical Properties of this compound and Phosphotungstic Acid.

Applications in Catalysis: A Historical Overview

The strong acidic nature of this compound has made it an attractive candidate for a wide range of acid-catalyzed reactions. Its use as a catalyst has been explored in both homogeneous and heterogeneous systems. A significant area of research has been its application in the production of biodiesel through the esterification of free fatty acids.

In a comparative study on the esterification of free fatty acids, homogeneous this compound demonstrated superior performance to phosphotungstic acid, which is attributed to its higher number of available protons.[2][3]

| Catalyst | Conversion (%) | Efficiency (%) | Reaction Conditions | Reference |

| H₅BW₁₂O₄₀ | 98.7 | 96.2 | Esterification of free fatty acid in methanol | [2][3] |

| H₃PW₁₂O₄₀ | Lower than H₅BW₁₂O₄₀ | Lower than H₅BW₁₂O₄₀ | Esterification of free fatty acid in methanol | [2][3] |

Table 2: Catalytic Performance of this compound in Biodiesel Production.

To overcome the challenges of separating homogeneous catalysts, researchers have developed heterogeneous systems by immobilizing this compound on various supports or by creating surfactant-combined micellar catalysts.[2][3]

This compound in Drug Development: A Note on the Boron Moiety

While the field of medicinal chemistry has seen a surge in the development of boron-containing drugs, it is crucial to distinguish between the types of boron compounds employed. The most successful boron-based drugs, such as the proteasome inhibitor bortezomib, are boronic acids (R-B(OH)₂).[4] These small molecules can form reversible covalent bonds with active site residues in enzymes.

Extensive searches of the scientific literature do not reveal significant research into this compound as a direct therapeutic agent or its interaction with specific cellular signaling pathways in the context of drug development. Its large size, high charge, and inorganic nature make it an unlikely candidate for traditional drug-like roles that involve specific receptor binding or cell membrane transport. Therefore, a signaling pathway diagram directly involving this compound cannot be provided based on the current body of research. The biomedical applications of boron are, at present, dominated by the chemistry of organoboron compounds.

Conclusion and Future Outlook

The historical development of this compound research showcases a journey from fundamental structural discovery to practical applications in catalysis. The elucidation of its Keggin structure laid the groundwork for understanding its properties, and the evolution of its synthesis has made it more accessible for study. Its superior acidity compared to other heteropoly acids has been a key driver for its investigation as a catalyst, particularly in green chemistry applications like biodiesel production.

While the direct role of this compound in drug development and interaction with cellular signaling pathways remains largely unexplored, the broader field of polyoxometalate chemistry continues to expand. Future research may uncover novel applications for this compound in areas such as materials science, electrochemistry, and potentially as a tool in biomedical research, although likely not as a traditional therapeutic agent. The rich history of this compound serves as a foundation for continued exploration of this versatile and powerful inorganic compound.

References

borotungstic acid vs other heteropolyacids.

An In-depth Technical Guide to Borotungstic Acid and Other Heteropolyacids for Researchers, Scientists, and Drug Development Professionals.

Introduction to Heteropolyacids (HPAs)

Heteropolyacids (HPAs) are a class of complex inorganic polyoxometalates with well-defined structures.[1] They are composed of metal-oxygen octahedral units, typically featuring tungsten or molybdenum, surrounding a central heteroatom like phosphorus or silicon.[2][3] The most common structural type is the Keggin structure, with the general formula [XM₁₂O₄₀]ⁿ⁻, where X is the heteroatom and M is the addenda atom (e.g., W, Mo).[4][5] Another significant structure is the Wells-Dawson type, represented as [X₂M₁₈O₆₂]ⁿ⁻.[3]

HPAs are noted for their strong Brønsted acidity, often approaching the superacid region, and their reversible multi-electron redox capabilities.[1][5][6] These properties make them highly effective catalysts in a variety of organic reactions, including esterification, alkylation, and oxidation.[5][6][7] Their versatility has led to their application in diverse fields, from industrial catalysis to the synthesis of fine chemicals and pharmaceuticals.[8][9]

A Comparative Overview of Key Heteropolyacids

This guide focuses on a comparative analysis of this compound against other widely used heteropolyacids: phosphotungstic acid, silicotungstic acid, and phosphomolybdic acid.

This compound (H₅BW₁₂O₄₀)

This compound is a highly negatively charged heteropolyacid.[10][11] Its high number of protons contributes to its significant catalytic performance, particularly in reactions like esterification for biodiesel production, where it has shown higher conversion and efficiency compared to phosphotungstic acid.[10][11]

Phosphotungstic Acid (H₃PW₁₂O₄₀)

Phosphotungstic acid (PTA) is one of the most studied Keggin-type HPAs, known for its strong acidity and high thermal stability.[6] It is an efficient catalyst for various organic transformations, including carbohydrate protection and glycosylation reactions.[12] PTA's high acidity makes it a viable, eco-friendly alternative to corrosive mineral acids.[12]

Silicotungstic Acid (H₄SiW₁₂O₄₀)

Silicotungstic acid (STA), also known as tungstosilicic acid, is a white to pale yellow crystalline solid with a Keggin structure.[13][14] It is characterized by its high thermal stability and strong Brønsted acidity.[13] STA is widely used as a catalyst in the chemical industry for processes such as the manufacture of ethyl acetate (B1210297) and acetic acid.[14][15] It is soluble in water and various organic solvents, making it a versatile reagent.[13]

Phosphomolybdic Acid (H₃PMo₁₂O₄₀)

Phosphomolybdic acid (PMA) is a yellow-green, water-soluble heteropolyacid with a Keggin structure.[16][17] It possesses strong Brønsted acidity and can undergo reversible multi-electron redox reactions.[16] These properties make it a versatile catalyst in organic synthesis and a useful stain in histology and thin-layer chromatography.[16][17]

Quantitative Data Presentation

The following tables summarize and compare the key physicochemical properties of this compound and other selected heteropolyacids.

Table 1: General Properties of Selected Heteropolyacids

| Heteropolyacid | Chemical Formula | Molecular Weight ( g/mol ) | Heteroatom | Addenda Atom | Structure Type |

| This compound | H₅[BW₁₂O₄₀]·nH₂O | ~2861.1 (anhydrous) | Boron (B³⁺) | Tungsten (W⁶⁺) | Keggin |

| Phosphotungstic Acid | H₃[PW₁₂O₄₀]·nH₂O | 2880.05 (anhydrous) | Phosphorus (P⁵⁺) | Tungsten (W⁶⁺) | Keggin |

| Silicotungstic Acid | H₄[SiW₁₂O₄₀]·nH₂O | 2878.2 (anhydrous)[18] | Silicon (Si⁴⁺) | Tungsten (W⁶⁺) | Keggin |

| Phosphomolybdic Acid | H₃[PMo₁₂O₄₀]·nH₂O | 1825.25 (anhydrous) | Phosphorus (P⁵⁺) | Molybdenum (Mo⁶⁺) | Keggin |

| Phosphotungstic Acid | H₆[P₂W₁₈O₆₂]·nH₂O | 4339.8 (anhydrous) | Phosphorus (P⁵⁺) | Tungsten (W⁶⁺) | Wells-Dawson |

Table 2: Acidity and Thermal Stability

| Heteropolyacid | Acidity (Type) | Thermal Decomposition Temperature |

| This compound | Strong Brønsted | Not specified in provided results |

| Phosphotungstic Acid | Strong Brønsted[6] | Stable up to high temperatures |

| Silicotungstic Acid | Strong Brønsted[13] | Decomposes at 600-650 °C[15] |

| Phosphomolybdic Acid | Strong Brønsted[16] | Decomposes around 79–90 °C[16] |

| Phosphotungstic Acid (Wells-Dawson) | Strong Brønsted and Lewis sites[3] | Stable up to high temperatures |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these heteropolyacids are crucial for reproducible research.

Synthesis Protocols

Synthesis of Phosphomolybdic Acid:

-

Dissolve 20 g of sodium molybdate (B1676688) in 40 mL of water.

-

Add 2 mL of 85% phosphoric acid.

-

Add 20 mL of concentrated hydrochloric acid dropwise.

-

Transfer the resulting yellow, transparent mixture to a separatory funnel.

-

Perform an ether extraction with 30 mL of diethyl ether.

-

After cooling and phase separation, transfer the lower layer to the separatory funnel.

-

Add 20 mL of water, shake, and adjust the pH to 1.5-5 with 10 mL of concentrated hydrochloric acid.

-

Extract again with 20 mL of diethyl ether.

-

Collect the ether layer for drying and recrystallization to obtain the final product.[19]

Synthesis of Silicotungstic Acid:

-

Combine sodium silicate (B1173343) and tungsten trioxide.

-

Treat the mixture with hydrochloric acid to produce the free acid.[14][18] Note: A more detailed "non-ethel" method using APT as a raw material is mentioned to produce high-quality silicotungstic acid without environmental pollution, but the specific steps are not detailed in the search results.[15]

Synthesis of Phosphomolybdic Acid (Alternative Method):

-

Prepare a slurry of 86.4 g of molybdenum trioxide and 7.6 g of 85% phosphoric acid in 500 mL of distilled water.

-

Boil the mixture with stirring for three hours. The resulting phosphomolybdic acid will have a yellowish-green color.[20]

Characterization Methods

The synthesized heteropolyacids are typically characterized using a variety of analytical techniques to confirm their structure, composition, and properties.

Table 3: Common Characterization Techniques for Heteropolyacids

| Technique | Purpose |

| Fourier Transform Infrared Spectroscopy (FTIR) | To identify the characteristic vibrational bands of the Keggin or Wells-Dawson structure. For example, the P-O bond vibration in the phosphotungstic cage is a fingerprint for the Wells-Dawson structure.[3] |

| X-Ray Diffraction (XRD) | To determine the crystalline structure of the HPA. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and determine the number of water molecules in the hydrated structure.[3] |

| Temperature Programmed Desorption (NH₃-TPD) | To measure the acidity of the catalyst by quantifying the amount of desorbed ammonia (B1221849) at different temperatures. |

| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the HPA catalyst. |

| UV-Vis Spectroscopy | Can be used to quantitatively evaluate the Brønsted acidity of homogeneous HPAs.[21] |

Visualizations

Diagrams illustrating key structures and workflows provide a clearer understanding of the concepts.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Keggin structure - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Keggin-structure heteropolyacid supported on alumina to be used in trans/esterification of high-acid feedstocks - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chemiis.com [chemiis.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Homogeneous this compound and heterogeneous micellar this compound catalysts for biodiesel production by esterification of free fatty acid [inis.iaea.org]

- 12. Phosphotungstic acid as a novel acidic catalyst for carbohydrate protection and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Silicotungstic Acid|High-Purity Catalyst & Reagent [benchchem.com]

- 14. Silicotungstic acid - Wikipedia [en.wikipedia.org]

- 15. Silicotungstic Acid- Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Phosphomolybdic acid - Wikipedia [en.wikipedia.org]

- 18. SILICONTUNGSTIC ACID - Ataman Kimya [atamanchemicals.com]

- 19. rsc.org [rsc.org]

- 20. prepchem.com [prepchem.com]

- 21. Comparative Study of Homogeneous Heteropoly Acid Catalysts for Biodiesel Production from Canola Oil: Correlation of Acidity, Solubility, and Product Distribution - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Borotungstic Acid and Heteropoly Acids

An In-depth Technical Guide on the Core Principles of Borotungstic Acid Catalysis

This compound (BTA), with the chemical formula H₅BW₁₂O₄₀, is a prominent member of the heteropoly acid (HPA) family.[1] Heteropoly acids are complex inorganic polyoxometalates formed by the condensation of different metal-oxygen clusters.[2][3] BTA typically adopts the Keggin structure, which is renowned for its stability and is a cornerstone of HPA catalysis.[2] This structure consists of a central boron heteroatom (B³⁺) tetrahedrally coordinated to four oxygen atoms, which is then encapsulated by a cage-like framework of twelve tungsten oxide (WO₆) octahedra.

The primary characteristic that defines this compound as a potent catalyst is its exceptionally strong Brønsted acidity.[4] This acidity arises from the hydrated protons (H⁺) associated with the Keggin anion. These protons are highly mobile and readily available for catalytic reactions. Unlike conventional solid acid catalysts like zeolites or metal oxides, HPAs offer robust, well-defined, and tunable acidity.[4] BTA, in particular, is noted for having a high number of available protons, contributing to its superior catalytic activity in various reactions compared to other common HPAs like phosphotungstic acid (H₃PW₁₂O₄₀).[1][5]

Key properties of this compound include:

-

Strong Brønsted Acidity: Possesses a high density of highly acidic protons.[4]

-

High Thermal Stability: Remains stable at elevated temperatures, which is advantageous for many industrial processes.[3]

-

Good Solubility: Readily dissolves in polar solvents, allowing for its use in homogeneous catalysis.[3][5] However, this can be a drawback for catalyst recovery.[5]

-

Structural Versatility: The Keggin structure can be modified to tune its properties.[4]

Core Catalytic Principles of this compound

The catalytic action of this compound is primarily governed by its strong Brønsted acidity, though its redox properties can also play a role in specific types of reactions.

Brønsted Acid Catalysis

The fundamental principle of BTA catalysis lies in its ability to donate protons to substrate molecules.[6] In organic reactions, this protonation step activates the substrate, making it more susceptible to nucleophilic attack and lowering the activation energy of the reaction.[6] A classic example is the esterification of carboxylic acids, where the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon.[6]

The general mechanism for a Brønsted acid-catalyzed reaction can be summarized as follows:

-

Protonation: The acidic proton from BTA protonates the substrate molecule.

-

Intermediate Formation: A highly reactive, positively charged intermediate (e.g., a carbocation) is formed.[7]

-

Nucleophilic Attack: A nucleophile attacks the activated intermediate.

-

Deprotonation: The proton is released, regenerating the catalyst and forming the final product.

This compound's high proton count makes it particularly effective. For instance, in the esterification of free fatty acids, H₅BW₁₂O₄₀ has demonstrated higher conversion and efficiency rates than the more commonly used H₃PW₁₂O₄₀ due to its greater number of available protons.[1][5]

Homogeneous vs. Heterogeneous Catalysis

This compound can be employed in both homogeneous and heterogeneous catalytic systems.

-

Homogeneous Catalysis: In its pure form, BTA is soluble in polar media, allowing it to act as a homogeneous catalyst.[5] This ensures maximum contact between the catalyst and reactants, often leading to high reaction rates. However, the separation of the catalyst from the product mixture can be difficult and costly.[5]

-

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and reuse, BTA can be immobilized on solid supports with high surface areas, such as silica, tin oxide, or carbon.[3][5] This creates a solid, heterogeneous catalyst that is easily recoverable. Another approach involves synthesizing insoluble salts of the heteropoly acid.[2] For example, a Brønsted-surfactant-combined catalyst, (C₁₆TA)H₄BW₁₂O₄₀, has been developed to create a nano-sized micellar structure with strong acidity and enhanced stability for reuse.[1]

Data Presentation: Catalytic Performance

Quantitative data from various studies highlights the effectiveness of this compound as a catalyst. The tables below summarize its performance in esterification reactions and compare its acidity to other heteropoly acids.

Table 1: Catalytic Performance of this compound in Esterification

| Catalyst System | Substrate | Reaction Conditions | Conversion (%) | Efficiency/Yield (%) | Reference |

|---|---|---|---|---|---|

| Homogeneous H₅BW₁₂O₄₀ | Free Fatty Acid | Methanol (B129727), 65°C | 98.7 | 96.2 | [1][5] |

| Heterogeneous (C₁₆TA)H₄BW₁₂O₄₀ | Free Fatty Acid | Methanol, 65°C | High & Stable | Consistent over recycling | [1] |

| H₃PW₁₂O₄₀ on Carbon Foam | Cellulose | 180°C, 2h | - | 50.5 (Glucose Yield) | [3] |

| Boric Acid | α-Hydroxycarboxylic Acids | Various | High Chemoselectivity | - |[8] |

Table 2: Comparison of Acidity in Common Heteropoly Acids

| Heteropoly Acid | Formula | Structure Type | Acidity Characteristics |

|---|---|---|---|

| This compound | H₅BW₁₂O₄₀ | Keggin | Very strong Brønsted acid with a high number of protons.[1] |

| Phosphotungstic Acid | H₃PW₁₂O₄₀ | Keggin | The most stable and acidic among many common HPAs.[4] |

| Silicotungstic Acid | H₄SiW₁₂O₄₀ | Keggin | Strong Brønsted acid, effective for various acid-catalyzed reactions.[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for catalyst preparation and a typical catalytic reaction.

Protocol for Heterogeneous Catalyst Preparation: BTA on a Support

This protocol describes a general method for preparing a supported this compound catalyst using the incipient wetness impregnation technique.[5]

-

Materials:

-

This compound (H₅BW₁₂O₄₀)

-

Solid support (e.g., mesoporous silica, tin oxide)

-

Deionized water or ethanol

-

Rotary evaporator

-

Drying oven and calcination furnace

-

-

Methodology:

-

Support Pre-treatment: The solid support is typically dried in an oven (e.g., at 110°C for 4 hours) to remove adsorbed water.

-

Impregnation Solution: A solution of this compound is prepared by dissolving a calculated amount in a minimal volume of solvent (e.g., deionized water). The volume should be just enough to fill the pore volume of the support material.

-

Impregnation: The BTA solution is added dropwise to the dried support material while mixing continuously to ensure uniform distribution.

-

Drying: The impregnated material is aged for a few hours at room temperature and then dried in an oven (e.g., 100-120°C) overnight to remove the solvent.

-

Calcination: The dried catalyst is calcined in a furnace at a specific temperature (e.g., 300-500°C) for several hours. Calcination helps to firmly anchor the BTA onto the support and remove any remaining impurities. The final temperature should be chosen carefully to avoid decomposition of the Keggin structure.

-

Protocol for Catalytic Esterification of a Fatty Acid

This protocol outlines a typical procedure for the esterification of a free fatty acid (e.g., oleic acid) with methanol to produce biodiesel, using a prepared heterogeneous BTA catalyst.[1][5]

-

Materials:

-

Oleic acid

-

Methanol

-

Heterogeneous this compound catalyst

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Reflux condenser, magnetic stirrer, and heating mantle

-

Gas chromatograph (GC) for analysis

-

-

Methodology:

-

Reaction Setup: A specified amount of oleic acid and methanol (e.g., a 1:20 molar ratio) are added to the reaction vessel.

-

Catalyst Addition: The heterogeneous BTA catalyst is added to the mixture (e.g., 5 wt% relative to the oleic acid).

-

Reaction: The mixture is heated to the desired reaction temperature (e.g., 65°C) under reflux with vigorous stirring. The reaction is allowed to proceed for a set time (e.g., 4-8 hours).

-

Catalyst Recovery: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated from the liquid product mixture by centrifugation or filtration. The recovered catalyst can be washed, dried, and reused.

-

Product Analysis: The liquid product is analyzed using Gas Chromatography (GC) to determine the conversion of oleic acid and the yield of the methyl oleate (B1233923) (biodiesel).

-

Protocol for Catalyst Characterization

Characterizing the catalyst is essential to understand its physical and chemical properties, which dictate its performance.

-

Techniques:

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to confirm the presence of the Keggin structure of the heteropoly acid on the support. The characteristic peaks for the Keggin anion appear in the 700-1100 cm⁻¹ region.[5]

-

X-ray Diffraction (XRD): Provides information about the crystalline structure of the catalyst and the dispersion of the HPA on the support surface.[5]

-

Nitrogen Adsorption-Desorption (BET analysis): Determines the surface area, pore volume, and pore size distribution of the catalyst, which are crucial for its activity.[5]

-

Temperature-Programmed Desorption of Ammonia (NH₃-TPD): Measures the total acidity (number of acid sites) and the acid strength distribution of the catalyst.[5]

-

Visualizations of Pathways and Workflows

Diagrams are provided below to illustrate key structures, mechanisms, and experimental processes related to this compound catalysis.

Caption: Simplified Keggin structure of a heteropoly anion.

Caption: General workflow for Brønsted acid catalysis.

Caption: Mechanism of acid-catalyzed esterification.

Caption: Workflow for preparing a supported BTA catalyst.

References

- 1. Homogeneous this compound and heterogeneous micellar this compound catalysts for biodiesel production by esterification of free fatty acid [inis.iaea.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Acid catalysis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Precursors and Starting Materials for Borotungstic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors, starting materials, and detailed methodologies for the synthesis of borotungstic acid (H₅BW₁₂O₄₀), a heteropoly acid with significant applications in catalysis and materials science. This document outlines the core chemical pathways, experimental protocols, and data related to its preparation, offering a valuable resource for laboratory and developmental work.

Core Precursors and Starting Materials

The synthesis of this compound, a Keggin-type heteropoly acid, fundamentally involves the reaction of a tungsten source with a boron source in an acidified aqueous medium. The primary precursors and starting materials are readily available laboratory chemicals.

Primary Starting Materials:

-

Tungsten Source: Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O) is the most common and cost-effective precursor.

-

Boron Source: Boric acid (H₃BO₃) serves as the heteroatom source, providing the central boron atom in the Keggin structure.

-

Acidification Agent: A strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is required to lower the pH of the reaction mixture and facilitate the formation of the polyoxotungstate structure.

-

Extraction Solvent: Diethyl ether (C₄H₁₀O) is the classical solvent used for the separation and purification of the synthesized this compound.

Synthesis of this compound: Experimental Protocol

The most established method for the synthesis of this compound is the ether extraction method. This procedure, adapted from the synthesis of analogous heteropoly acids like tungstophosphoric acid, relies on the formation of a this compound-ether complex (etherate) that is insoluble in the aqueous phase, allowing for its separation from the sodium salt byproduct.

Reaction Principle

The overall reaction can be summarized as follows:

12 Na₂WO₄ + H₃BO₃ + 24 HCl → H₅BW₁₂O₄₀ + 24 NaCl + 10 H₂O

The process involves the acidification of a sodium tungstate solution in the presence of boric acid, leading to the self-assembly of the [BW₁₂O₄₀]⁵⁻ Keggin anion.

Detailed Experimental Methodology

Step 1: Preparation of Reactant Solutions

-

Sodium Tungstate Solution: Dissolve a specific molar quantity of sodium tungstate dihydrate in distilled water. The concentration is a critical parameter and should be carefully controlled.

-

Boric Acid Solution: Prepare a solution of boric acid in distilled water.

Step 2: Reaction Mixture and Acidification

-

Combine the sodium tungstate and boric acid solutions in a reaction vessel. The typical molar ratio of tungsten to boron is 12:1.

-

Heat the mixture gently with continuous stirring.

-

Slowly add a concentrated solution of hydrochloric acid to the heated mixture. The acidification process should be gradual to control the reaction rate and prevent the premature precipitation of tungstic acid. The final pH of the solution should be strongly acidic.

Step 3: Ether Extraction

-

Cool the acidified reaction mixture to room temperature.

-

Transfer the solution to a separatory funnel.

-

Add diethyl ether to the separatory funnel. An ether-to-aqueous phase volume ratio of 1:1 is a common starting point.

-

Shake the funnel vigorously, ensuring proper mixing of the two phases. This allows for the formation of the this compound-etherate complex, which will separate as a dense, oily third layer or be extracted into the ether phase.

-

Allow the layers to separate. The bottom layer will be the this compound-etherate complex, the middle layer will be the aqueous phase containing sodium chloride, and the top layer will be the ether phase.

-

Carefully drain and collect the dense this compound-etherate layer.

Step 4: Decomposition of the Etherate and Crystallization

-

Transfer the collected etherate to an evaporating dish.

-

Gently heat the etherate in a fume hood to drive off the diethyl ether. This process decomposes the complex, leaving behind the crude this compound.

-

Dissolve the resulting solid in a minimum amount of hot distilled water.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals of this compound hydrate.

-

The crystallization process can be enhanced by placing the solution in a desiccator over a drying agent (e.g., concentrated sulfuric acid) to slowly remove water.

Step 5: Isolation and Drying of the Product

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with small portions of cold distilled water to remove any remaining impurities.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data and Reaction Parameters

The following table summarizes typical quantitative data and reaction parameters for the synthesis of this compound.

| Parameter | Value/Range | Notes |

| Precursors | ||

| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | Stoichiometric amount (12 eq.) | High purity grade is recommended. |

| Boric Acid (H₃BO₃) | Stoichiometric amount (1 eq.) | Ensure complete dissolution. |

| Hydrochloric Acid (HCl) | Sufficient to achieve a pH < 1 | Added slowly to the reaction mixture. |

| Diethyl Ether | ~1:1 volume ratio with aqueous phase | Used for extraction. |

| Reaction Conditions | ||

| Temperature | 80-90 °C | During initial reaction and acidification. |

| Reaction Time | 1-2 hours | For the initial reaction before extraction. |

| Purification | ||

| Crystallization Temperature | Room temperature, followed by cooling | Slow cooling promotes larger crystal formation. |

| Yield | ||

| Expected Yield | 70-85% | Dependent on the efficiency of extraction and crystallization. |

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of this compound synthesis.

Caption: Overall synthesis pathway of this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from sodium tungstate and boric acid via the ether extraction method is a well-established and reproducible procedure. Careful control of precursor stoichiometry, reaction conditions, and purification steps is crucial for obtaining a high-purity product. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this compound for various applications.

Methodological & Application

Application Notes and Protocols for Borotungstic Acid as a Solid Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of borotungstic acid (BTA) and its supported variants as highly efficient solid acid catalysts in various organic transformations. Detailed protocols for catalyst preparation, characterization, and application in key reactions are presented to facilitate its adoption in research and development settings.

Introduction to this compound as a Solid Acid Catalyst

This compound (H₅BW₁₂O₄₀) is a heteropoly acid that exhibits strong Brønsted acidity, making it an excellent catalyst for a wide range of acid-catalyzed reactions.[1] Its high thermal stability and relatively low corrosiveness compared to mineral acids have positioned it as a promising alternative in green chemistry applications. To enhance its stability, recyclability, and ease of handling, this compound is often immobilized on solid supports such as silica (B1680970) (SiO₂), creating robust heterogeneous catalysts.[2][3]

These solid acid catalysts are particularly valuable in:

-

Esterification of free fatty acids for biodiesel production.[1][4]

-

Dehydration of carbohydrates to produce valuable platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF).[5][6][7]

-

Hydration of alkenes to synthesize alcohols and other fine chemicals.[8][9][10]

This document provides detailed methodologies for the synthesis of supported this compound catalysts and their application in these key areas.

Catalyst Preparation and Characterization

Preparation of Silica-Supported this compound (BTA/SiO₂)

This protocol describes the synthesis of a silica-supported this compound catalyst using the wet impregnation method.

Materials:

-

This compound hydrate (B1144303) (H₅BW₁₂O₄₀ · xH₂O)

-

Silica gel (SiO₂, high purity, suitable for catalyst support)

-

Deionized water

-

Rotary evaporator

-

Oven or furnace

Protocol:

-

Support Pre-treatment: Dry the silica gel at 120°C for 4 hours to remove adsorbed water.

-

Impregnation Solution Preparation: Prepare an aqueous solution of this compound by dissolving the desired amount (e.g., 20 wt% of the silica support) in deionized water.

-

Impregnation: Add the silica gel to the this compound solution. Stir the suspension at room temperature for 12 hours to ensure uniform impregnation.

-

Solvent Removal: Remove the water using a rotary evaporator at 60°C until a dry powder is obtained.

-

Calcination: Calcine the resulting solid in a furnace at 300°C for 3 hours in a static air atmosphere to anchor the this compound to the silica support and remove any remaining volatile impurities.

-

Storage: Cool the catalyst to room temperature in a desiccator and store it in a tightly sealed container.

Workflow for BTA/SiO₂ Catalyst Preparation:

Catalyst Characterization

Characterization of the prepared catalyst is crucial to understand its physicochemical properties and correlate them with its catalytic performance.

Key Characterization Techniques:

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

-

Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total acidity and determine the acid strength distribution of the catalyst.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the catalyst surface and confirm the presence of the Keggin structure of the heteropoly acid.

-

X-ray Diffraction (XRD): To analyze the crystalline structure of the catalyst and the dispersion of the active species on the support.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalyst.

Table 1: Typical Characterization Data for BTA/SiO₂ Catalysts

| Parameter | Value | Reference |

| BET Surface Area | 127 - 306.9 m²/g | [2][12] |

| Pore Volume | 0.450 cm³/g | |

| Pore Diameter | 31.4 Å | [2] |

| Total Acidity (from NH₃-TPD) | Varies with BTA loading | [11][13] |

Application in Catalytic Reactions

Esterification of Free Fatty Acids for Biodiesel Production

This compound is an effective catalyst for the esterification of free fatty acids (FFAs) with alcohols to produce fatty acid methyl esters (FAMEs), the main component of biodiesel.[1][4]

Reaction Scheme:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (Free Fatty Acid + Alcohol ⇌ Ester + Water)

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the free fatty acid (e.g., oleic acid), methanol (B129727) (e.g., a 9:1 molar ratio of methanol to oleic acid), and the BTA/SiO₂ catalyst (e.g., 3.6 wt% of the oil).[14][15]